(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid
CAS No.:
VCID: VC18790537
Molecular Formula: C8H10BFO3S
Molecular Weight: 216.04 g/mol
* For research use only. Not for human or veterinary use.

Description |
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is an organoboron compound, characterized by a boronic acid functional group attached to a phenyl ring that is further substituted with fluorine, methoxy, and methylthio groups. This compound is notable for its utility in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling reaction. Synthesis and Chemical ReactionsThe synthesis of (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid typically involves multi-step organic reactions. A common synthetic route is through the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base. Synthesis Steps:
Applications and Research Findings(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is used in various research applications, particularly in medicinal chemistry and organic synthesis. It acts as a versatile reagent in biochemical assays and drug design, where it can inhibit enzymes or modulate biological pathways by forming reversible covalent bonds with diols and other nucleophiles. Applications:
Comparison with Similar CompoundsOther boronic acids, such as (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid and (3-Fluoro-4-formylphenylboronic acid), share similar properties and applications but differ in their substituents and specific uses. Comparison Table:
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Product Name | (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid | ||||||||||||||||
Molecular Formula | C8H10BFO3S | ||||||||||||||||
Molecular Weight | 216.04 g/mol | ||||||||||||||||
IUPAC Name | (3-fluoro-6-methoxy-2-methylsulfanylphenyl)boronic acid | ||||||||||||||||
Standard InChI | InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 | ||||||||||||||||
Standard InChIKey | BUSBJWCRRYCNRO-UHFFFAOYSA-N | ||||||||||||||||
Canonical SMILES | B(C1=C(C=CC(=C1SC)F)OC)(O)O | ||||||||||||||||
PubChem Compound | 164891565 | ||||||||||||||||
Last Modified | Aug 11 2024 |
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